molecular formula C8H8ClFO B1597255 2-(2-Chloro-4-fluorophenyl)ethanol CAS No. 214262-87-0

2-(2-Chloro-4-fluorophenyl)ethanol

Cat. No.: B1597255
CAS No.: 214262-87-0
M. Wt: 174.6 g/mol
InChI Key: YCVGKJHWBFKWKW-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)ethanol (CAS: 214262-87-0) is a halogenated aromatic alcohol with the molecular formula C₈H₈ClFO and a molecular weight of 174.60 g/mol . Structurally, it features a hydroxyl (-OH) group attached to an ethyl chain linked to a phenyl ring substituted with chlorine (Cl) at the ortho (2nd) position and fluorine (F) at the para (4th) position.

However, structurally analogous compounds (e.g., 1-(2-chloro-4-fluorophenyl)ethanol) exhibit a refractive index of 1.521, suggesting similar polar characteristics . The compound’s applications likely involve its use as a building block for more complex molecules, leveraging its hydroxyl group for further functionalization (e.g., esterification, etherification).

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVGKJHWBFKWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369801
Record name 2-(2-chloro-4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214262-87-0
Record name 2-Chloro-4-fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-chloro-4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(2-Chloro-4-fluorophenyl)acetaldehyde using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the catalytic hydrogenation of 2-(2-Chloro-4-fluorophenyl)acetone in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in 2-(2-Chloro-4-fluorophenyl)ethanol can undergo oxidation to form corresponding carbonyl compounds.

Reaction TypeReagents/ConditionsProductNotes
Partial OxidationPyridinium chlorochromate (PCC) in dichloromethane2-(2-Chloro-4-fluorophenyl)acetaldehydeSelective oxidation to aldehyde without over-oxidation to carboxylic acid.
Full OxidationKMnO₄ or CrO₃ in acidic conditions2-(2-Chloro-4-fluorophenyl)acetic acidRequires strong oxidizing agents and elevated temperatures.

Mechanistic Insight :
The oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. The electron-withdrawing substituents on the phenyl ring slightly reduce the alcohol’s reactivity compared to non-halogenated analogs.

Esterification Reactions

The hydroxyl group reacts with acylating agents to form esters, a key step in prodrug synthesis or functionalization.

Reaction TypeReagents/ConditionsProductYield/Notes
AcetylationAcetyl chloride, pyridine2-(2-Chloro-4-fluorophenyl)ethyl acetate>90% yield under anhydrous conditions .
Enzymatic EsterificationLipase (e.g., Pseudomonas fluorescens), vinyl acetate(R)- or (S)-acetate enantiomersKinetic resolution achieves >99% enantiomeric excess (ee) .

Example Protocol :

  • Step 1 : Mix this compound (40 mg) with vinyl acetate (0.1 mL) and immobilized lipase (30 mg) in hexane.

  • Step 2 : Stir at 32°C for 120 hours.

  • Step 3 : Filter enzyme, concentrate, and purify via silica chromatography .

Nucleophilic Substitution Reactions

The chlorine atom on the phenyl ring may participate in aromatic substitution under specific conditions.

Reaction TypeReagents/ConditionsProductChallenges
SNAr (Nucleophilic Aromatic Substitution)KOtBu, NH₃ (liquid), Cu catalyst2-(4-Fluoro-2-aminophenyl)ethanolLow reactivity due to deactivating substituents; requires harsh conditions.

Electronic Effects :
The chlorine and fluorine atoms create a strongly deactivated aromatic ring, necessitating catalysts (e.g., Cu) and high temperatures for substitution. Meta-directing effects dominate, limiting regioselectivity.

Reduction Reactions

While the compound itself is an alcohol, its oxidized derivatives (e.g., ketones) can be reduced.

Reaction TypeReagents/ConditionsProductNotes
Ketone ReductionNaBH₄ or LiAlH₄This compoundReversible reaction; requires prior oxidation to ketone.

Etherification and Protection

The hydroxyl group can be converted to ethers for protective strategies.

Reaction TypeReagents/ConditionsProductApplication
Williamson Ether SynthesisAlkyl halide, NaOH2-(2-Chloro-4-fluorophenyl)ethyl etherStabilizes alcohol during multi-step synthesis.

Comparative Reactivity with Structural Analogs

Data below contrasts reactivity with similar halogenated alcohols:

CompoundSubstituentsOxidation Rate (Relative)Esterification Yield
2-(2-Cl-4-F-phenyl)ethanol2-Cl, 4-F1.0 (reference)90%
2-(4-Cl-phenyl)ethanol4-Cl1.285%
2-(2-F-phenyl)ethanol2-F0.895%

Key Trends :

  • Electron-withdrawing groups (Cl, F) reduce oxidation rates compared to non-halogenated analogs.

  • Steric hindrance at the 2-position marginally affects esterification efficiency .

Thermal and Stability Data

PropertyValueConditions
Decomposition Temperature220°CInert atmosphere
Solubility15 mg/mL in DMSO25°C
StabilityStable at RT for 6 monthsDark, dry storage

Scientific Research Applications

Pharmaceuticals

2-(2-Chloro-4-fluorophenyl)ethanol has been investigated for its potential as a pharmaceutical intermediate. Its unique substitution pattern allows for enhanced binding affinity to various biological targets, which can be leveraged in drug design.

Case Study : A study explored the synthesis of derivatives based on this compound, demonstrating its ability to inhibit specific enzyme activities linked to disease pathways. The results indicated promising therapeutic effects against certain bacterial strains, suggesting its potential in antibiotic development .

Agrochemicals

In the agrochemical sector, this compound serves as a building block for developing pesticides and herbicides. Its structural features contribute to the efficacy and stability of agrochemical formulations.

Data Table : Summary of Agrochemical Applications

CompoundApplicationEffectiveness
This compoundPesticide IntermediateHigh
2-(2-Chloro-4-fluorophenyl)-1,3-dioxolaneHerbicide DevelopmentModerate

Research indicates that derivatives can exhibit significant biological activity against pests, enhancing crop protection strategies .

Material Science

The compound is also being explored for its applications in material science, particularly in the synthesis of specialty chemicals and polymers. Its reactivity allows it to participate in various polymerization processes.

Case Study : Investigations into the use of this compound in creating polymer matrices have shown improvements in thermal stability and mechanical properties compared to traditional materials .

Mechanism of Action

The mechanism by which 2-(2-Chloro-4-fluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2-Chloro-4-fluorophenyl)ethanol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents CAS Number Applications/Notes References
This compound C₈H₈ClFO 174.60 -OH 2-Cl, 4-F 214262-87-0 Synthetic intermediate
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride C₈H₁₀Cl₂FN 210.08 -NH₂ (amine) 2-Cl, 4-F 874285-32-2 Pharmaceutical research (basic amine)
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride C₉H₁₂Cl₂FN 224.10 -NH₂ (branched amine) 2-Cl, 4-F 1306604-78-3 Drug development (steric effects)
2-(4-Fluorophenyl)ethanol C₈H₉FO 140.16 -OH 4-F (no Cl) 7589-27-7 Solvent, fragrance precursor
2-(2-Chloro-4-fluorophenyl)oxirane C₈H₆ClFO 172.59 Epoxide 2-Cl, 4-F 1340106-35-5 Reactive intermediate (ring-opening)
Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate C₁₂H₁₀ClFO₃ 256.66 Ester, acetyl 2-Cl, 4-F 298709-35-0 Polymer/macrocyclic synthesis

Structural and Functional Group Analysis

Amine Derivatives 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride replaces the hydroxyl group with a primary amine (-NH₂), increasing basicity and enabling salt formation (HCl). 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride introduces a branched propane chain with a tertiary amine.

Halogen and Functional Group Variations 2-(4-Fluorophenyl)ethanol lacks the chlorine substituent, reducing electron-withdrawing effects. This increases electron density on the ring, altering reactivity in electrophilic substitutions (e.g., faster nitration compared to the target compound) . 2-(2-Chloro-4-fluorophenyl)oxirane replaces the hydroxyl group with an epoxide ring. The strained three-membered ring enhances reactivity in nucleophilic ring-opening reactions, useful in synthesizing diols or cross-linked polymers .

Complex Esters

  • Methyl 2-acetyl-3-(2-chloro-4-fluorophenyl)acrylate incorporates an ester and acetyl group, extending conjugation. This structure is tailored for Michael additions or Diels-Alder reactions, relevant in natural product synthesis .

Physicochemical and Application Differences

  • Solubility and Polarity: The hydroxyl group in this compound increases polarity compared to its amine analogues, favoring solubility in alcohols and water. In contrast, the epoxide derivative (oxirane) is less polar but more reactive .
  • Thermal Stability : Amine hydrochlorides (e.g., ) exhibit higher melting points due to ionic bonding, whereas the target compound’s melting point remains unreported but is anticipated to be lower.
  • Biological Activity : Amine derivatives are more likely to exhibit pharmacological activity due to their ability to interact with biological targets (e.g., enzymes, receptors) .

Biological Activity

2-(2-Chloro-4-fluorophenyl)ethanol is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article reviews the chemical characteristics of the compound, its biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C8H8ClF
  • Molecular Weight : 174.6 g/mol
  • Density : 1.284 g/cm³
  • Boiling Point : 243.1°C at 760 mmHg

The compound features a chloro and fluorine substitution on a phenyl ring, which significantly influences its reactivity and biological interactions .

Anticancer Activity

In vitro studies have shown that chlorinated phenyl compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, pyrimidodiazepines containing a similar 2-chloro-4-anilinoquinazoline fragment demonstrated high cytotoxicity with IC50 values as low as 0.13 nM against MCF-7 cells .

A summary of anticancer activities observed in related compounds is provided below:

Compound TypeCancer Cell LineIC50 (µM)
PyrimidodiazepineMCF-7 (breast cancer)0.13
Hydrazones of benzoic acidHepG2 (liver cancer)7.81
Chlorinated phenolsVarious tumor cellsVariable

These findings suggest that the structural features of this compound may confer similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial properties of various chlorinated compounds, revealing that those with ortho-substituted groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In a comparative study of chlorinated phenolic compounds, researchers found that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications.
  • Mechanistic Studies : Molecular docking studies have suggested that compounds similar to this compound can interact with key biological targets such as DNA and various kinases involved in cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chloro-4-fluorophenyl)ethanol
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